molecular formula C10H12F2O2 B12997714 1,3-Diethoxy-2,4-difluorobenzene

1,3-Diethoxy-2,4-difluorobenzene

Cat. No.: B12997714
M. Wt: 202.20 g/mol
InChI Key: GXQRUCQHJWBNOJ-UHFFFAOYSA-N
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Description

1,3-Diethoxy-2,4-difluorobenzene is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by the reaction with ethanol under acidic conditions to introduce the ethoxy groups. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous-flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to efficient and scalable production. The use of continuous-flow reactors also minimizes the risk of side reactions and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,3-Diethoxy-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-diethoxy-2,4-difluorobenzene involves its interaction with specific molecular targets. The ethoxy and fluorine groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-2,4-difluorobenzene: Similar in structure but with methoxy groups instead of ethoxy groups.

    1,3-Diethoxy-4-fluorobenzene: Similar but with only one fluorine atom.

    1,3-Diethoxybenzene: Lacks fluorine atoms.

Uniqueness

1,3-Diethoxy-2,4-difluorobenzene is unique due to the presence of both ethoxy and fluorine groups, which impart distinct chemical properties.

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

1,3-diethoxy-2,4-difluorobenzene

InChI

InChI=1S/C10H12F2O2/c1-3-13-8-6-5-7(11)10(9(8)12)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

GXQRUCQHJWBNOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)OCC)F

Origin of Product

United States

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